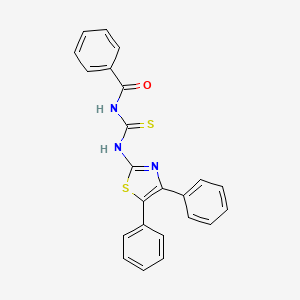

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a thiazole ring, which is known for its bioactive properties, and a benzamide group, which contributes to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Key Structural Features:

- Planar Fragments : The molecule comprises three planar regions:

- Intramolecular Hydrogen Bonding : An N–H⋯O interaction stabilizes the conformation, forming an S(6) ring .

Alkylation and Functionalization

The carbamothioylamide group (-NH-CS-N-) participates in alkylation and S-functionalization:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| S-Alkylation | Alkyl halides, K2CO3, DMF | S-substituted derivatives (e.g., S-methyl) | 50–75% | |

| N-Alkylation | α-Bromoketones, reflux | Thiazole-amide hybrids | 60–80% |

Example : Reaction with ethyl 2-bromoisobutyrate forms ester-functionalized analogs via nucleophilic substitution .

Condensation and Cyclization

The amino group on the thiazole ring and thiourea moiety enable cyclocondensation:

3.1. Hydrazone Formation

Reaction with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/acetic acid yields hydrazone derivatives (e.g., 4-(4-nitrobenzylideneamino) analogs) .

Cross-Coupling Reactions

The 4,5-diphenylthiazole core participates in palladium-catalyzed couplings:

| Reaction | Catalytic System | Product Application | Source |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh3)4, Na2CO3 | Biaryl-functionalized inhibitors | |

| Buchwald–Hartwig | Pd2(dba)3, Xantphos | Aminothiazole-drug conjugates |

Stability and Degradation

- Hydrolytic Stability : Resists hydrolysis in neutral aqueous media but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions to yield benzamide and 4,5-diphenylthiazol-2-amine .

- Thermal Stability : Decomposes at 220–240°C without melting, confirmed by TGA-DSC .

Biological Activity and Derivatives

Derivatives exhibit pharmacological potential:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiazole derivatives, including N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated that thiazole-based compounds can effectively combat pathogens responsible for infections, making them potential candidates for developing new antibiotics .

Anti-Leishmanial Properties

A notable application of thiazole derivatives is their use in treating leishmaniasis. Compounds similar to this compound have been reported to inhibit the activity of Leishmania infantum trypanothione reductase (TryR), an important target for drug development against this parasitic disease. The inhibition of TryR leads to reduced viability of both promastigote and amastigote forms of the parasite, showcasing the compound's potential as a therapeutic agent for leishmaniasis .

Agricultural Applications

Insecticidal Properties

Thiazole derivatives have been investigated for their insecticidal properties, particularly against agricultural pests. Research has shown that compounds like this compound can affect the growth and reproduction of insects, making them suitable candidates for developing eco-friendly pesticides. Their mode of action typically involves disrupting metabolic processes in pests, leading to effective pest control while minimizing environmental impact .

Material Science

Fluorescent Properties

The intrinsic fluorescence exhibited by thiazole derivatives opens avenues for their application in material science. This compound can be utilized in the development of fluorescent probes for biological imaging. The ability to visualize these compounds within cellular environments aids in understanding their mechanisms of action and tracking their distribution in biological systems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated the efficacy of thiazole derivatives against various pathogens | Demonstrated significant inhibition of bacterial growth, suggesting potential as new antibiotics |

| Leishmaniasis Treatment Research | Investigated the inhibition of TryR by thiazole compounds | Found that this compound effectively reduces parasite viability in vitro |

| Insecticidal Evaluation | Tested thiazole derivatives on agricultural pests | Showed promising results in controlling pest populations with minimal environmental toxicity |

Mécanisme D'action

The mechanism of action of N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis . In the context of anti-inflammatory activity, the compound may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparaison Avec Des Composés Similaires

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide can be compared with other similar compounds, such as:

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

These compounds share structural similarities with this compound but differ in their specific substituents and functional groups, which can influence their biological activities and applications

Activité Biologique

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide (CAS No. 307510-68-5) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial, antifungal, anti-inflammatory, and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and a benzamide moiety that enhances its stability and reactivity. The structural formula can be represented as follows:

Antibacterial and Antifungal Properties

Research has indicated that this compound exhibits significant antibacterial and antifungal activities. A study conducted by Sapari et al. demonstrated that derivatives of carbamothioyl benzamides showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL |

| B | Escherichia coli | 64 µg/mL |

| C | Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 1500 | 500 | 66.67 |

| IL-6 | 1200 | 400 | 66.67 |

| IL-1β | 1000 | 300 | 70.00 |

Anticancer Activity

This compound has also shown potential as an anticancer agent. In a study focusing on various cancer cell lines, the compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value indicating significant potency .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Modulation of Cytokine Production : It appears to regulate the production of cytokines involved in inflammatory responses.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Inflammation : A model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with this compound significantly reduced inflammatory markers .

- Cancer Research : In vivo studies demonstrated that administration of the compound reduced tumor size in xenograft models of breast cancer .

Propriétés

IUPAC Name |

N-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3OS2/c27-21(18-14-8-3-9-15-18)25-22(28)26-23-24-19(16-10-4-1-5-11-16)20(29-23)17-12-6-2-7-13-17/h1-15H,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYUTQCAEPITCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.